molecular formula C18H22N4O4 B1146024 2-氨基-1-乙基-7-(3-羟基-4-甲氧基-3-甲基丁-1-炔-1-基)-N-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-甲酰胺 CAS No. 1092538-80-1

2-氨基-1-乙基-7-(3-羟基-4-甲氧基-3-甲基丁-1-炔-1-基)-N-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-甲酰胺

货号 B1146024
CAS 编号: 1092538-80-1
分子量: 358.398
InChI 键: PFMPOBVAYMTUOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Naphthyridine derivatives are synthesized through various methods, including the condensation of aminopyridines with different carbonyl compounds, cyclization reactions, and modifications at specific positions of the naphthyridine core to enhance biological activity. For instance, Egawa et al. (1984) explored the synthesis of pyridonecarboxylic acids with antibacterial activity by preparing compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7, indicating the versatility of synthesis approaches in modifying the naphthyridine scaffold for desired biological effects (Egawa et al., 1984).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives plays a crucial role in their biological activity. Structural modifications, such as the introduction of various substituents at specific positions, significantly influence the compound's interaction with biological targets. For example, Tsuzuki et al. (2004) investigated the structure-activity relationships of novel 7-substituted naphthyridine derivatives as antitumor agents, revealing that specific structural features could enhance cytotoxic activity against tumor cell lines (Tsuzuki et al., 2004).

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, including cyclization and alkylation, to introduce different functional groups that affect their chemical properties and biological activities. The ability to undergo such reactions makes them adaptable scaffolds for developing new therapeutic agents. Pirnat et al. (2010) described the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine derivatives, showcasing the chemical versatility of these compounds (Pirnat et al., 2010).

科学研究应用

合成和表征

萘啶衍生物的合成,包括具有与所述化合物类似结构的化合物,已得到广泛研究。例如,吡啶酮羧酸及其类似物的合成,它们具有核心萘啶结构,已经探索了它们的抗菌活性。这些化合物通过涉及氨基和/或羟基取代的环状氨基的反应合成,从而产生具有显着生物活性的化合物 (Egawa 等,1984)。此外,将肽键整合到萘啶骨架中的手性线性甲酰胺的发展证明了这些化合物在创建多样化分子结构方面的多功能性 (Khalifa 等,2016)。

潜在应用

  1. 抗菌剂:萘啶衍生物的抗菌功效已有充分文献记载。由萘啶支架合成的化合物已显示出有希望的体外和体内抗菌特性,表明它们作为新型抗菌剂的潜力 (Egawa 等,1984; Santilli 等,1975)。

  2. 抗菌特性:对萘啶衍生物(包括具有与指定化合物相似的结构特征的衍生物)的抗菌特性的研究揭示了它们在对抗微生物感染方面的潜力。这些研究突出了对抗菌功效至关重要的构效关系,为开发新的抗菌剂奠定了基础 (Khalifa 等,2016)。

  3. 抗炎和抗癌潜力:发现某些萘啶衍生物表现出显着的抗炎和抗癌活性。例如,对萘啶-3-甲酰胺衍生物的研究发现了具有双重抗癌和抗炎特性的化合物,表明它们在治疗应用中的潜力 (Madaan 等,2013)。

属性

IUPAC Name

2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-ynyl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPOBVAYMTUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)C2=C1N=C(C=C2)C#CC(C)(COC)O)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Synthesis routes and methods

Procedure details

A suspension of 3 g (10.69 mmol) of 2-amino-7-chloro-1-ethyl-N-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide in 20 ml of a DMF/Et3N mixture (V/V; 1/1) is placed in an 80 ml microwave tube. This suspension is sparged with argon for 10 minutes and then 1.83 g of (±)-1-methoxy-2-methyl-3-butyn-2-ol (16.03 mmol), 0.081 g of CuI (0.43 mmol) and 0.375 g of bis(triphenylphosphine) palladium(II)dichloride (0.53 mmol) are successively added.
Name
DMF Et3N
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。